N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-hydroxybenzamide
CAS No.: 648924-93-0
Cat. No.: VC16882232
Molecular Formula: C20H16ClNO2
Molecular Weight: 337.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648924-93-0 |
|---|---|
| Molecular Formula | C20H16ClNO2 |
| Molecular Weight | 337.8 g/mol |
| IUPAC Name | 5-chloro-2-hydroxy-N-[(3-phenylphenyl)methyl]benzamide |
| Standard InChI | InChI=1S/C20H16ClNO2/c21-17-9-10-19(23)18(12-17)20(24)22-13-14-5-4-8-16(11-14)15-6-2-1-3-7-15/h1-12,23H,13H2,(H,22,24) |
| Standard InChI Key | RUQJNPDXRFPKGL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O |
Introduction
Synthesis
The synthesis of N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-hydroxybenzamide typically involves:
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Preparation of Intermediate:
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A biphenyl derivative (e.g., 3-bromomethylbiphenyl) is prepared via bromination or other halogenation methods.
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Amide Formation:
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The intermediate reacts with 5-chloro-2-hydroxybenzoic acid or its derivatives in the presence of coupling agents such as carbodiimides (e.g., DCC or EDC) to form the final amide bond.
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Purification:
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The product is purified using recrystallization or chromatographic techniques.
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Pharmaceutical Applications
Compounds with similar structural motifs (e.g., hydroxyl-substituted benzamides) have shown diverse biological activities:
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Anti-inflammatory Activity: Benzamides are known for their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
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Anticancer Potential: Substituted benzamides have been studied for their ability to induce apoptosis in cancer cells by targeting specific molecular pathways.
Antimicrobial Activity
The hydroxyl and chlorine substituents on the benzene ring may enhance antimicrobial properties by disrupting microbial cell walls or interfering with enzymatic processes.
Research Applications
This compound can serve as a scaffold for drug discovery due to its modifiable structure and potential bioactivity.
Table: Comparative Biological Activities of Benzamide Derivatives
| Compound | Target Enzyme/Pathway | Biological Activity |
|---|---|---|
| N-Benzoyl-2-hydroxybenzamides | COX/LOX | Anti-inflammatory |
| Substituted Benzamides | Various kinases | Anticancer |
| N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-hydroxybenzamide | Not yet fully explored | Potential anti-inflammatory, anticancer |
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